2-Vinyl-cyclopent-1-enecarboxylic acid methyl ester
Overview
Description
“2-Vinyl-cyclopent-1-enecarboxylic acid methyl ester” is a type of ester. Esters are widespread naturally occurring compounds. Many simple esters are pleasant-smelling liquids that are responsible for the fragrant odors of fruits and flowers . They are derived from carboxylic acids, where in an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group .
Synthesis Analysis
Esters are usually prepared from carboxylic acids. Carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis
The molecular structure of esters follows the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .Chemical Reactions Analysis
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . They can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .Physical and Chemical Properties Analysis
The physical properties of esters include their boiling points and solubility in water . The fatty acid profile of biodiesel is dependent on the parent oil or fat and typically only needs one fatty acid methyl ester present .Mechanism of Action
Carboxylic acids react with diazomethane to produce methyl esters. The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid . Ester hydrolysis occurs through a typical nucleophilic acyl substitution pathway in which hydroxide ion is the nucleophile that adds to the ester carbonyl group to give a tetrahedral intermediate .
Future Directions
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . Additionally, the localization of double and triple bonds (DBs and TBs) is a key step in the structural characterization of fatty acids .
Properties
IUPAC Name |
methyl 2-ethenylcyclopentene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-5-4-6-8(7)9(10)11-2/h3H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFSSKMLSKXCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCC1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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